4-Oxoheptanedioic acid

Übersicht

Beschreibung

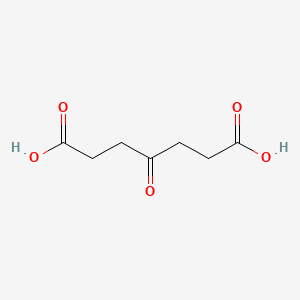

4-Oxoheptanedioic acid (C₇H₁₀O₅) is a dicarboxylic acid characterized by a seven-carbon backbone with a ketone group at the fourth position and two terminal carboxylic acid groups. It is structurally distinct due to its dual functionality as both a keto acid and a dicarboxylate, enabling diverse chemical reactivity and biological relevance.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Oxoheptanedioic acid can be synthesized through several methods. One common approach involves the oxidation of heptanedioic acid derivatives. For instance, the oxidation of 4-hydroxyheptanedioic acid using oxidizing agents such as potassium permanganate or chromium trioxide can yield this compound. The reaction typically requires acidic or basic conditions to proceed efficiently.

Industrial Production Methods: In an industrial setting, this compound can be produced via catalytic oxidation processes. These methods often employ metal catalysts such as platinum or palladium to facilitate the oxidation of precursor compounds under controlled temperature and pressure conditions. The choice of catalyst and reaction parameters can significantly influence the yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Oxoheptanedioic acid undergoes various chemical reactions, including:

Oxidation: Further oxidation can convert it into more oxidized derivatives, such as 4,5-dioxoheptanedioic acid.

Reduction: Reduction reactions can transform the ketone group into a hydroxyl group, yielding 4-hydroxyheptanedioic acid.

Substitution: The ketone group can participate in nucleophilic substitution reactions, where nucleophiles replace the oxygen atom.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in acidic or basic media.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Grignard reagents, organolithium compounds, and other nucleophiles under anhydrous conditions.

Major Products:

Oxidation: 4,5-Dioxoheptanedioic acid.

Reduction: 4-Hydroxyheptanedioic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

-

Chemistry 4-Oxoheptanedioic acid serves as a building block in synthesizing complex organic molecules. Its chemical reactivity makes it useful in studying reaction mechanisms and developing new synthetic methodologies. It can be synthesized through the oxidation of heptanedioic acid derivatives, such as the oxidation of 4-hydroxyheptanedioic acid using oxidizing agents like potassium permanganate or chromium trioxide, typically under acidic or basic conditions. Industrially, it can be produced via catalytic oxidation processes using metal catalysts like platinum or palladium to oxidize precursor compounds under controlled temperature and pressure.

This compound undergoes various chemical reactions:

- Oxidation: Further oxidation can convert this compound into more oxidized derivatives, such as 4,5-dioxoheptanedioic acid. Common reagents include potassium permanganate, chromium trioxide, and hydrogen peroxide in acidic or basic media.

- Reduction: Reduction reactions can transform the ketone group into a hydroxyl group, yielding 4-hydroxyheptanedioic acid. Common reagents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

- Substitution: The ketone group can participate in nucleophilic substitution reactions, where nucleophiles replace the oxygen atom. Grignard reagents, organolithium compounds, and other nucleophiles under anhydrous conditions are typically used.

- Biology: This compound can be used in metabolic studies to understand the pathways involving dicarboxylic acids.

Angiogenesis

This compound (OH-diA), derived from the oxidation of docosahexaenoic acid (DHA), exhibits pro-angiogenic properties. It interacts with the Toll-like receptor 2 (TLR2) pathway, specifically the TLR2/TLR1 heterodimer, on endothelial cells, distinguishing it from the vascular endothelial growth factor (VEGF) pathway. 4-Oxoheptanedioic monoamide epitopes are angiogenic, causing TLR2-dependent adhesion and tube formation by human umbilical vein endothelial cells .

Solid-Phase Oligonucleotide Synthesis

This compound serves as a linker molecule in solid-phase oligonucleotide synthesis, especially for base-sensitive oligonucleotides. Its susceptibility to cleavage under basic conditions allows for selective deprotection strategies, which is crucial for constructing complex oligonucleotide sequences.

Detection and Quantification

An LC-MS/MS method has been developed for the detection and quantification of this compound derivatives in biological samples . The mobile phase consists of solvent A (HPLC grade water containing 2 mM ammonium acetate) and solvent B (HPLC graded methanol containing 2 mM ammonium acetate). HPLC gradient steps are as follows: 0–8 min, isocratic at 5% solvent B; 8–10 min, linear gradient from 5 to 100% solvent B; 10–20 min, isocratic at 100% solvent B; 21–30 min, isocratic at 5% solvent B. The flow rate employed was 200 μL/min .

Role in Oxidative Stress and Pathological States

Oxidative stress can cause lipid-derived oxidative modification of biomolecules, which is implicated in pathological states including inflammation, atherosclerosis, neurodegenerative diseases, and cancer . this compound is involved in these processes .

Reaction with Cyanide

This compound can react with cyanide, which may lead to further chemical transformations .

Safety and Hazards

Biologische Aktivität

4-Oxoheptanedioic acid, also known as 4-ketopimelic acid, is a compound of significant interest due to its diverse biological activities and potential applications in various fields, including medicine and environmental science. This article explores its biological activity, including its mechanisms, effects on human health, and potential therapeutic uses.

Chemical Structure and Properties

This compound has the molecular formula and features a ketone functional group. Its structure allows it to engage in various biochemical interactions, making it a candidate for further research into its biological effects.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antioxidant Properties : Research indicates that derivatives of this compound exhibit antioxidant properties, which are crucial in combating oxidative stress linked to numerous diseases, including cancer and neurodegenerative disorders .

- Anti-inflammatory Effects : The compound has been implicated in reducing inflammation through its interaction with cellular pathways associated with inflammatory responses. This suggests potential therapeutic applications in inflammatory diseases .

- Antimicrobial Activity : Studies have shown that derivatives of this compound possess antimicrobial properties, making them useful in developing treatments for infections caused by various pathogens .

- Angiogenic Activity : The compound has been found to promote angiogenesis, which is essential for wound healing and tissue repair. This activity is mediated through Toll-like receptor 2 (TLR2) pathways in endothelial cells .

The mechanisms through which this compound exerts its biological effects include:

- Receptor Interaction : It has been identified as a ligand for CD36, a receptor involved in lipid metabolism and immune response. This interaction facilitates the endocytosis of oxidized low-density lipoprotein (oxLDL) by macrophages, linking it to cardiovascular health .

- Modification of Biomolecules : The compound can modify proteins and phospholipids through the formation of monoamide derivatives. These modifications may alter the function of the target biomolecules, contributing to its biological activity .

- Oxidative Stress Response : By acting as an antioxidant, this compound can mitigate the effects of oxidative stress on cells, thereby protecting against cellular damage and promoting cell survival .

Case Studies and Research Findings

Several studies have provided insights into the biological activity of this compound:

- Study on Antioxidant Activity : A study demonstrated that this compound derivatives could significantly reduce reactive oxygen species (ROS) levels in human cell lines exposed to oxidative stress, indicating their potential as therapeutic agents against oxidative damage .

- Investigation of Angiogenic Properties : In vitro experiments showed that treatment with this compound increased tube formation in human umbilical vein endothelial cells (HUVECs), suggesting its role in promoting angiogenesis .

- Antimicrobial Properties Assessment : A recent study highlighted the antimicrobial efficacy of this compound derivatives against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), showcasing their potential for developing new antimicrobial therapies .

Data Summary Table

Q & A

Basic Questions

Q. What are the key physicochemical properties of 4-Oxoheptanedioic acid relevant to its identification in laboratory settings?

- Methodological Answer : this compound (CAS: 93468-89-4) is identified via high-performance liquid chromatography (HPLC) with ≥90% purity verification . Capillary gas chromatography-mass spectrometry (GC-MS) is also employed, particularly in atmospheric studies, to detect its molecular ion (m/z 314.42) and fragmentation patterns . Its solubility in polar solvents (e.g., water, acetonitrile) and stability under controlled storage (2–8°C) are critical for experimental reproducibility .

Q. How is this compound synthesized in laboratory conditions?

- Methodological Answer : A common synthesis route involves selective hydrolysis of diethyl 4-oxopimelate using lipase catalysis to yield monoester intermediates, followed by coupling with nucleophiles (e.g., indolylacetonitrile) under mild conditions . Alternatively, solid-phase synthesis employs this compound as a cleavable linker, activated via hydrazinium acetate treatment to release oligonucleotides without base-sensitive degradation .

Q. What spectroscopic methods are recommended for characterizing this compound and its derivatives?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, while infrared (IR) spectroscopy identifies carbonyl (C=O) and carboxylic acid (COOH) functional groups. Mass spectrometry (MS) provides molecular weight validation (314.42 g/mol) and fragmentation pathways .

Q. What safety precautions are essential when handling this compound?

- Methodological Answer : The compound is classified as acutely toxic (oral, H302) and a skin/eye irritant (H315/H319). Personal protective equipment (PPE) including nitrile gloves, safety goggles, and fume hoods are mandatory. Avoid dust formation and ensure proper ventilation .

Advanced Research Questions

Q. How can this compound be utilized as a cleavable linker in oligonucleotide synthesis?

- Methodological Answer : In solid-phase synthesis, the this compound linker is cleaved under hydrazinium acetate conditions, enabling selective release of base-sensitive oligonucleotides. This method avoids nucleophilic degradation pathways common in traditional succinyl linkers. Experimental validation includes monitoring cleavage efficiency via HPLC and MALDI-TOF MS .

Q. What role does this compound play in atmospheric aerosol formation?

- Methodological Answer : Its presence in marine aerosols is detected via GC-MS after derivatization (e.g., BSTFA silylation). Thermodynamic studies reveal its hygroscopicity and contribution to cloud condensation nuclei (CCN) activity. Controlled chamber experiments under varying humidity and temperature are used to model its phase transitions .

Q. How is this compound integrated into microbial biosynthetic pathways?

- Methodological Answer : Genome mining in Burkholderiales identifies homologs of PUFA biosynthesis enzymes (e.g., MgpE, MgpF) that catalyze this compound incorporation into megapolipeptins. Isotopic labeling (¹³C-acetate) and heterologous expression in E. coli validate its origin from lipid peroxidation or transketolase-mediated pathways .

Q. How does this compound facilitate complex cyclic structure synthesis?

- Methodological Answer : In strychnine intermediate synthesis, samarium iodide-mediated ketyl radical cyclization of this compound derivatives generates tetracyclic frameworks. Key steps include optimizing reaction temperature (room temperature) and HMPA concentration to achieve 70–75% yields .

Q. How can contradictory data on environmental persistence of this compound be resolved?

- Methodological Answer : Comparative studies using standardized protocols (e.g., OECD 301 biodegradation tests) and source apportionment (marine vs. anthropogenic) clarify discrepancies. Statistical tools like principal component analysis (PCA) differentiate degradation rates in seawater vs. soil matrices .

Q. What experimental designs assess this compound reactivity in aqueous vs. organic phases?

- Methodological Answer : Kinetic studies under controlled pH (2–12) and solvent systems (water, DMSO, THF) monitor esterification/decarboxylation rates via UV-Vis spectroscopy. Quantum mechanical calculations (DFT) predict transition states, validated by Arrhenius plots of experimental rate constants .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

Table 1: Key Structural Analogues of 4-Oxoheptanedioic Acid

Table 2: Comparative Reactivity

Table 3: Application Comparison

Eigenschaften

IUPAC Name |

4-oxoheptanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O5/c8-5(1-3-6(9)10)2-4-7(11)12/h1-4H2,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDDSEESQRGPVIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40198238 | |

| Record name | 4-Oxopimelic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40198238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

502-50-1 | |

| Record name | 4-Ketopimelic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=502-50-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Oxopimelic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000502501 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 502-50-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16642 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Oxopimelic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40198238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-oxopimelic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.220 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.